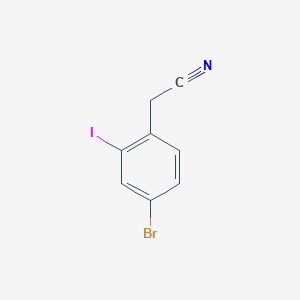

4-Bromo-2-iodophenylacetonitrile

Beschreibung

4-Bromo-2-iodophenylacetonitrile is a dihalogenated aromatic nitrile compound featuring bromine and iodine substituents on the phenyl ring. Its molecular formula is C₈H₅BrIN, with a molecular weight of approximately 322.93 g/mol. The compound’s structure includes a bromine atom at the 4-position and a larger iodine atom at the 2-position, coupled with an acetonitrile functional group. Below, we analyze its properties relative to three similar compounds from authoritative sources.

Eigenschaften

IUPAC Name |

2-(4-bromo-2-iodophenyl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrIN/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIVQYYYYBFHUDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)I)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Bromo-2-iodophenylacetonitrile can be synthesized through several methods, including:

Halogenation of Phenylacetonitrile: Starting with phenylacetonitrile, the compound undergoes halogenation reactions to introduce bromine and iodine atoms at the appropriate positions on the phenyl ring.

Nucleophilic Substitution Reactions: Using appropriate nucleophiles, substitution reactions can be performed to introduce the bromine and iodine atoms.

Industrial Production Methods: In an industrial setting, the compound is typically produced through controlled halogenation reactions under specific conditions to ensure high yield and purity. The process involves the use of halogenating agents and catalysts to facilitate the reaction.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Bromo-2-iodophenylacetonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phenolic derivatives.

Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

Substitution: Substitution reactions can occur at the bromine and iodine positions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like sodium iodide (NaI) and bromide (NaBr) are employed in substitution reactions.

Major Products Formed:

Oxidation Products: Phenolic derivatives.

Reduction Products: Reduced forms of the compound.

Substitution Products: Derivatives with different halogen atoms.

Wissenschaftliche Forschungsanwendungen

4-Bromo-2-iodophenylacetonitrile has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.

Medicine: Explored for its therapeutic potential in drug development.

Industry: Utilized in the production of various chemical products and materials.

Wirkmechanismus

The mechanism by which 4-Bromo-2-iodophenylacetonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

The following compounds share structural similarities with 4-Bromo-2-iodophenylacetonitrile, differing primarily in substituent groups and chain length. These differences significantly influence their physical properties, reactivity, and applications.

Structural and Molecular Comparisons

Table 1: Molecular Properties of Analogs

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 4-(4-Bromo-2-fluorophenyl)butanenitrile | 1057672-39-5 | C₁₀H₉BrFN | 332.02 | 4-Bromo, 2-Fluoro, butanenitrile chain |

| 2-(4-Bromo-3-methylphenyl)acetonitrile | 215800-25-2 | C₉H₈BrN¹ | 226.07 | 4-Bromo, 3-Methyl, acetonitrile |

| 2-(2-Bromo-4-nitrophenyl)acetonitrile | 543683-48-3 | C₈H₅BrN₂O₂ | 241.04 | 2-Bromo, 4-Nitro, acetonitrile |

| 4-Bromo-2-iodophenylacetonitrile | N/A | C₈H₅BrIN | 322.93 | 4-Bromo, 2-Iodo, acetonitrile |

¹Inferred from IUPAC nomenclature.

Key Observations :

- Substituent Effects :

- The fluorine substituent in 4-(4-Bromo-2-fluorophenyl)butanenitrile is highly electronegative, increasing polarity and solubility in polar solvents compared to iodine .

- The methyl group in 2-(4-Bromo-3-methylphenyl)acetonitrile is electron-donating, which may reduce electrophilic substitution reactivity relative to iodine’s weaker electron-withdrawing nature .

- The nitro group in 2-(2-Bromo-4-nitrophenyl)acetonitrile strongly withdraws electrons, making the aromatic ring highly electron-deficient, a contrast to iodine’s moderate electron-withdrawing capability .

- Molecular Weight and Chain Length :

- The butanenitrile chain in 4-(4-Bromo-2-fluorophenyl)butanenitrile contributes to its higher molecular weight (332.02 g/mol) compared to the acetonitrile-based analogs .

- 4-Bromo-2-iodophenylacetonitrile’s molecular weight (322.93 g/mol) is closer to nitro-substituted analogs but exceeds methyl-substituted derivatives due to iodine’s atomic mass.

Biologische Aktivität

4-Bromo-2-iodophenylacetonitrile is a halogenated aromatic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

4-Bromo-2-iodophenylacetonitrile features a phenyl ring substituted with bromine and iodine atoms, along with a nitrile functional group. The presence of these halogens can significantly influence the compound's reactivity and interaction with biological targets.

The biological activity of 4-Bromo-2-iodophenylacetonitrile is hypothesized to arise from its ability to interact with various molecular targets, including enzymes and receptors. The halogen substituents may enhance binding affinity and specificity, influencing cellular pathways involved in proliferation and apoptosis.

Anticancer Properties

Recent studies have indicated that 4-Bromo-2-iodophenylacetonitrile exhibits significant anticancer activity. Research has shown that it can induce apoptosis in various cancer cell lines, potentially through the modulation of signaling pathways associated with cell survival and death.

Case Study: Anticancer Activity

In a study evaluating the compound's efficacy against human cancer cell lines, 4-Bromo-2-iodophenylacetonitrile demonstrated IC50 values comparable to established chemotherapeutics. The following table summarizes the findings:

| Cell Line | IC50 (µM) | Comparison Compound | IC50 (µM) |

|---|---|---|---|

| A549 (Lung) | 5.0 | Paclitaxel | 0.33 |

| MDA-MB-231 (Breast) | 3.5 | Oxaliplatin | 14.4 |

| SW480 (Colon) | 4.2 | 5-FU | 22.3 |

These results indicate that 4-Bromo-2-iodophenylacetonitrile has promising potential as an anticancer agent, particularly against breast and lung cancer cell lines.

In Vitro Studies

In vitro studies have demonstrated that the compound can inhibit cell proliferation effectively. For instance, in a crystal violet assay, treatment with 4-Bromo-2-iodophenylacetonitrile resulted in a dose-dependent decrease in cell viability across multiple cancer types.

Structure-Activity Relationship (SAR)

The biological activity of halogenated compounds often correlates with their structural features. The presence of both bromine and iodine in 4-Bromo-2-iodophenylacetonitrile contributes to its unique pharmacological profile. Comparative studies with similar compounds reveal that variations in halogen substitution can lead to significant differences in biological potency.

Comparison with Similar Compounds

| Compound | IC50 (µM) | Biological Activity |

|---|---|---|

| 4-Bromo-2-chlorophenylacetonitrile | 10.0 | Moderate anticancer activity |

| 4-Iodo-2-fluorophenylacetonitrile | 15.0 | Lower anticancer activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.